Acetylsulfamethoxazole
Overview
Description
Acetylsulfamethoxazole is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . It has a role as a marine xenobiotic metabolite and a drug metabolite . It is a member of isoxazoles and a sulfonamide . It is functionally related to a sulfamethoxazole and a sulfanilamide .
Molecular Structure Analysis
The molecular structure of Acetylsulfamethoxazole is characterized by the presence of aromatic rings, such as benzoxazoles, which are crucial for their chemical behavior. The molecular formula of Acetylsulfamethoxazole is C12H13N3O4S .
Physical And Chemical Properties Analysis
The chemical properties of Acetylsulfamethoxazole, including reactivity, stability, and interaction with other compounds, are determined by its functional groups and molecular structure.
Scientific Research Applications
Environmental Science and Pollution Research
Application Summary
Acetylsulfamethoxazole is used in the study of the fate of human metabolites during the activated sludge process in wastewater treatment .
Methods of Application
In this study, [Ring-14C] acetyl sulfamethoxazole (14C-Ac-SMX) was used to investigate the fate of human metabolite of SMX during the activated sludge process at environmentally relevant concentration .
Results or Outcomes
At the end of 216 hours, 3.1% of the spiked activity in the initial aqueous phase was mineralized, 50% was adsorbed onto the solid phase, and 36.5% still remained in the aqueous phase . This indicates that adsorption, not biodegradation, was the main dissipation pathway .
Environmental Science: Water Research & Technology
Application Summary
Acetylsulfamethoxazole is used in the study of the degradation of pharmaceuticals and personal care products (PPCPs) by multi-walled carbon nanotube catalytic ozonation .
Methods of Application
In this study, multi-walled carbon nanotubes (MWCNTs) with and without HNO3 pretreatment were employed as catalysts in catalytic ozonation for the removal of two PPCPs, ibuprofen and acetylsulfamethoxazole .
Results or Outcomes
The removal of ibuprofen and acetylsulfamethoxazole was improved when MWCNTs were used as the catalyst due to enhanced OH˙ formation .
Biological Aerated Filter (BAF) of Wastewater Treatment Plant
Application Summary
Acetylsulfamethoxazole is used in the study of the occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of a wastewater treatment plant .
Methods of Application
The specific methods of application in this study are not detailed in the available information .
Results or Outcomes
The specific results or outcomes of this study are not detailed in the available information .
Clinical Chemistry
Application Summary
Acetylsulfamethoxazole is used in the modification of an automated method for measurement of Sulfamethoxazole and its major metabolite in biological fluids .
Methods of Application
The Bratton and Marshall procedure for the analysis of sulfonamides in biological fluids was mechanized, which usually incorporated a dialysis step . After an exhaustive examination, it was found that the dialysis step must be rigorously controlled and for most laboratory applications, it was better to omit the dialysis .
Results or Outcomes
Results for sulfamethoxazole and its major metabolite (N4-acetylsulfamethoxazole) by the traditional method of acid hydrolysis often showed “negative” quantities of the metabolite . After an exhaustive examination, it was found that the dialysis step must be rigorously controlled and for most laboratory applications, it was better to omit the dialysis .
Wastewater Treatment in Xiamen, South China
Application Summary
Acetylsulfamethoxazole is used in the study of the occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of a wastewater treatment plant in Xiamen, South China .
Results or Outcomes
Six of the target compounds were detected in wastewater, but only parent compounds were detected in sludge . The highest concentration in wastewater was acetyl-sulfamethoxazole (Ac-SMZ) with a concentration of 75.2 ng/L . Removal efficiency and mass load in wastewater treatment systems were calculated. In terms of the overall removal efficiency, they ranged from 24.4 to 100% .
Safety And Hazards
Future Directions
Future research could focus on understanding the toxic effects and mode of action of microbial degradation of Acetylsulfamethoxazole . Additionally, the significance of the accumulation of Acetylsulfamethoxazole, a metabolite of sulfamethoxazole, in patients with uremia remains unknown and could be a potential area of study .
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049044 | |
Record name | N-Acetyl sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N4-Acetylsulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Acetylsulfamethoxazole | |
CAS RN |
21312-10-7 | |
Record name | Acetylsulfamethoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsulfamethoxazole [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLSULFAMETHOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N4-Acetylsulfamethoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.